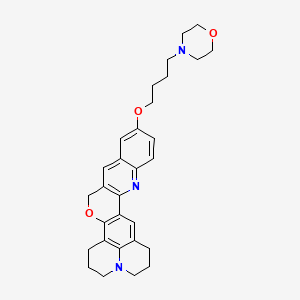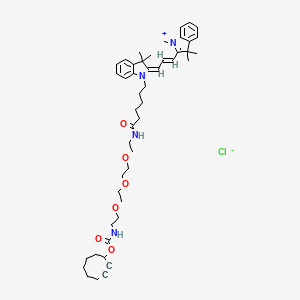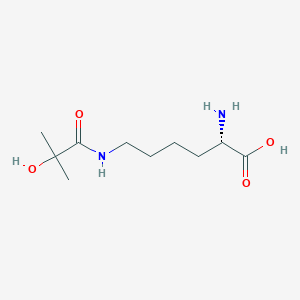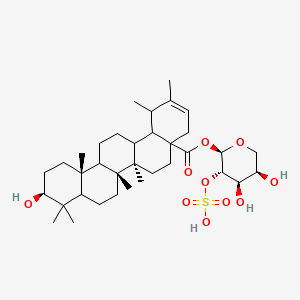![molecular formula C35H36I2N4O B12372869 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide is a complex organic compound that features a combination of indole and morpholine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction, often using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Pyridoindole Structure: The pyridoindole structure is synthesized through a series of condensation reactions involving the indole derivative and a pyridine derivative.
Coupling with Morpholine: The final step involves the coupling of the pyridoindole structure with morpholine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridoindole moieties.
Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the iodo and morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridoindole moieties.
Reduction: Reduced derivatives with ethyl groups replacing ethenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the iodo or morpholine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its complex structure and reactivity.
Material Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its unique optical properties.
Enzyme Inhibition: It can act as an inhibitor for various enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: The compound has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Antiviral Agents: It can be used in the development of antiviral drugs due to its ability to inhibit viral replication.
Industry
Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color and stability.
Pharmaceuticals: It can be used in the synthesis of various pharmaceutical compounds due to its complex structure and reactivity.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
DNA Interaction: It can intercalate into DNA, disrupting the replication process and inhibiting cell proliferation.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.
Fluorescence: The compound exhibits strong fluorescence, making it useful as a probe in biological imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-[3-[(E)-2-(7-bromo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;bromide
- 4-[2-[3-[(E)-2-(7-chloro-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;chloride
Uniqueness
- Iodo Group : The presence of the iodo group in 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide enhances its reactivity and potential applications in medicinal chemistry.
- Fluorescence : The compound’s strong fluorescence makes it particularly useful in biological imaging compared to its bromo and chloro analogs.
Eigenschaften
Molekularformel |
C35H36I2N4O |
|---|---|
Molekulargewicht |
782.5 g/mol |
IUPAC-Name |
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide |
InChI |
InChI=1S/C35H36IN4O.HI/c1-23-34-29(28-7-5-6-8-30(28)40(34)16-15-39-17-19-41-20-18-39)22-26(37-23)11-14-32-35(2,3)33-27-12-10-25(36)21-24(27)9-13-31(33)38(32)4;/h5-14,21-22H,15-20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JKSQTJNIRGPJFY-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)/C=C/C5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |
Kanonische SMILES |
CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)C=CC5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)








![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)


